molecular formula C12H10INO B1441536 3-Benzyloxy-5-iodopyridine CAS No. 1167055-87-9

3-Benzyloxy-5-iodopyridine

Cat. No.: B1441536
CAS No.: 1167055-87-9
M. Wt: 311.12 g/mol
InChI Key: OMPJDXRCEJELMQ-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-iodopyridine is an organic compound that belongs to the family of heterocyclic compounds. It is a pyridine derivative that contains iodine and benzene groups attached to the pyridine ring. This compound has gained significant attention in various fields of research and industry due to its unique molecular structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been reported for the synthesis of 3-Benzyloxy-5-iodopyridine. One of the most common methods involves the reaction of 3-Hydroxypyridine with iodine monochloride and benzyl alcohol under anhydrous conditions . The reaction typically requires a solvent such as dichloromethane or acetonitrile and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-5-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Benzyloxy-5-iodopyridine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Benzyloxy-5-iodopyridine depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution and coupling reactions. The benzyl group can also participate in various transformations, contributing to the compound’s reactivity. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyloxy-5-bromopyridine
  • 3-Benzyloxy-5-chloropyridine
  • 3-Benzyloxy-5-fluoropyridine

Uniqueness

3-Benzyloxy-5-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions and enhancing the compound’s reactivity in coupling reactions .

Properties

IUPAC Name

3-iodo-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPJDXRCEJELMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CN=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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